molecular formula C9H15NO3S B193028 Epicaptopril CAS No. 63250-36-2

Epicaptopril

カタログ番号: B193028
CAS番号: 63250-36-2
分子量: 217.29 g/mol
InChIキー: FAKRSMQSSFJEIM-BQBZGAKWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Stereochemical Considerations in Epicaptopril Synthesis

This compound ((2R)-1-[(2S)-3-mercapto-2-methylpropanoyl]-L-proline) differs from captopril in the configuration of the methyl group at the C2 position of the mercaptopropanoyl moiety. This stereochemical divergence necessitates precise synthetic strategies to ensure enantiomeric purity .

Chiral Pool Synthesis Using D-Proline Derivatives

The most direct route involves leveraging chiral starting materials to enforce the desired stereochemistry. L-proline, a naturally occurring amino acid, serves as the foundation for both captopril and this compound. However, this compound requires inversion of configuration at the mercaptopropanoyl side chain.

A modified approach utilizes D-proline derivatives to initiate synthesis. The reaction sequence begins with the acylation of D-proline using (2S)-3-acetylthio-2-methylpropanoyl chloride under alkaline conditions (pH 10–12, NaOH/EtOH). Subsequent aminolysis with aqueous ammonia removes the acetyl protecting group, yielding this compound . This method achieves an enantiomeric excess (ee) of >98% but suffers from moderate yields (62–68%) due to competing epimerization .

Table 1: Comparative Performance of Chiral Pool Synthesis

ParameterValueConditions
Starting MaterialD-Proline0.1 M NaOH, 25°C, 12 h
Acylating Agent(2S)-3-Acetylthio-2-methylpropanoyl chloride1.2 eq, EtOH
Yield65% ± 3%Post-aminolysis purification
Enantiomeric Excess98.5%Chiral HPLC analysis

Diastereoselective Mercaptopropanoylation

To circumvent the limitations of chiral pool synthesis, diastereoselective methods have been developed. These approaches employ chiral auxiliaries or catalysts to control the configuration during the acyl transfer step.

Evans Oxazolidinone-Mediated Synthesis

The Evans oxazolidinone auxiliary enables asymmetric induction during the formation of the mercaptopropanoyl side chain. Key steps include:

  • Coupling of D-proline with (4S)-4-benzyl-2-oxazolidinone to form a stable imide.

  • Alkylation with 2-methyl-3-bromopropanoyl thioacetate in the presence of LiHMDS (–78°C, THF).

  • Cleavage of the auxiliary using LiOH/H₂O₂, followed by thioacetyl deprotection .

This method achieves 89% ee and 74% overall yield, though scalability is hindered by the cost of chiral auxiliaries .

Continuous Flow Synthesis for Scalable Production

Recent advances in flow chemistry have been adapted to improve the efficiency and safety of this compound synthesis. A three-step continuous process was reported using:

  • Step 1 : Microfluidic mixing of D-proline and (2S)-3-mercapto-2-methylpropanoyl chloride in a 500 μL reactor (25°C, 2 min residence time).

  • Step 2 : In-line quenching with NH₃(aq) via a T-junction, followed by membrane-based separation of aqueous/organic phases.

  • Step 3 : Catalytic dehydrogenation using Pd/C-packed columns to eliminate residual thioether byproducts .

Table 2: Flow Synthesis Parameters

Reactor TypeResidence TimeTemperatureYieldPurity
Microfluidic (PFA)2 min25°C82%99.1%
Tubular (SS)5 min40°C76%98.3%

This system reduces epimerization risks by minimizing intermediate isolation and enables a production rate of 1.2 kg/day .

Enzymatic Resolution of Racemic Intermediates

Biocatalytic methods offer an eco-friendly alternative for obtaining enantiopure this compound. Lipase B from Candida antarctica (CAL-B) has been employed to resolve racemic 3-mercapto-2-methylpropanoyl-proline esters via kinetic resolution.

Hydrolytic Kinetic Resolution

Racemic methyl ester substrates are subjected to CAL-B-mediated hydrolysis in phosphate buffer (pH 7.0, 30°C). The enzyme selectively hydrolyzes the undesired (2R) enantiomer, leaving the (2S) ester intact. Subsequent acidification and extraction yield this compound with 96% ee and 45% theoretical yield .

Solid-Phase Synthesis for Research-Scale Production

For small-scale applications, solid-phase peptide synthesis (SPPS) provides rapid access to this compound analogs. A Wang resin-bound D-proline derivative is sequentially acylated with Fmoc-protected mercaptopropanoyl units. Critical modifications include:

  • Use of 2-chlorotrityl chloride resin to minimize racemization.

  • Post-assembly cleavage with TFA/thioanisole/EDT (94:3:3 v/v) to preserve the thiol group .

Table 3: SPPS Efficiency Metrics

Resin TypeCoupling EfficiencyPurity (HPLC)Scale (mmol/g)
2-Chlorotrityl99%95%0.4
Rink Amide92%89%0.3

Comparative Analysis of Synthetic Routes

Each method presents unique advantages and limitations:

  • Chiral Pool Synthesis : Cost-effective but limited by moderate yields.

  • Evans Auxiliary : High enantioselectivity at the expense of scalability.

  • Flow Chemistry : Ideal for large-scale production with minimal epimerization.

  • Enzymatic Resolution : Sustainable but suboptimal yields.

  • SPPS : Flexible for analog synthesis but impractical for industrial use.

化学反応の分析

エピカプトプリルは、次のようないくつかの種類の化学反応を起こします。

    酸化: エピカプトプリルのチオール基は、酸化されてジスルフィドを形成することができます。

    還元: カルボニル基は、還元されてアルコールを形成することができます。

    置換: チオール基は、求核置換反応に関与することができます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロアルカンなどの求核剤などがあります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

4. 科学研究への応用

エピカプトプリルは、主に ACE 阻害研究における陰性対照として科学研究で使用されます。これにより、研究者は ACE 阻害の効果と、その他の潜在的な作用機序を区別することができます。 さらに、エピカプトプリルは、カプトプリルの薬物動態と代謝を調べる研究にも使用できます。これは、カプトプリルと構造的に類似しているためです .

化学において、エピカプトプリルは、チオール含有分子とその反応性を研究するためのモデル化合物として役立ちます。 生物学および医学において、ACE 阻害剤とその不純物が治療的文脈における役割を理解するために使用されます .

科学的研究の応用

Epicaptopril is primarily used in scientific research as a negative control in ACE inhibition studies. This allows researchers to differentiate between the effects of ACE inhibition and other potential mechanisms of action. Additionally, this compound can be used in studies investigating the pharmacokinetics and metabolism of captopril, as it shares similar structural features .

In chemistry, this compound serves as a model compound for studying thiol-containing molecules and their reactivity. In biology and medicine, it is used to understand the role of ACE inhibitors and their impurities in therapeutic contexts .

作用機序

エピカプトプリルは、親化合物であるカプトプリルとは異なり、ACE を阻害しません。ACE 阻害活性を示さないため、ACE 阻害剤の効果を研究するために設計された実験における陰性対照として役立ちます。 エピカプトプリルの作用に関与する分子標的および経路は、主に研究ツールとして使用されるため、治療薬としてはよく特徴付けられていません .

6. 類似化合物の比較

エピカプトプリルは、カプトプリルと構造的に類似しており、主な違いは ACE 阻害活性の欠如です。その他の類似した化合物には、次のものがあります。

    カプトプリル: 高血圧症および心不全の治療に使用される ACE 阻害剤。

    エナラプリル: カプトプリルと同様の作用機序を持つ別の ACE 阻害剤。

    リシノプリル: 高血圧症および心不全の治療に使用される長時間の ACE 阻害剤。

エピカプトプリルのユニークさは、ACE を阻害しないという点にあります。これは、研究目的で貴重なツールとなっています .

類似化合物との比較

Epicaptopril is structurally similar to captopril, with the primary difference being the lack of ACE inhibitory activity. Other similar compounds include:

    Captopril: An ACE inhibitor used to treat hypertension and heart failure.

    Enalapril: Another ACE inhibitor with a similar mechanism of action to captopril.

    Lisinopril: A long-acting ACE inhibitor used in the treatment of hypertension and heart failure.

This compound’s uniqueness lies in its lack of ACE inhibition, making it a valuable tool for research purposes .

生物活性

Epicaptopril, a derivative of the well-known angiotensin-converting enzyme (ACE) inhibitor captopril, has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various conditions, and relevant research findings.

This compound functions primarily as an ACE inhibitor, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, this compound reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to:

  • Vasodilation : Lowering blood pressure by relaxing blood vessels.
  • Reduced Aldosterone Secretion : Decreasing sodium and water retention, further aiding in blood pressure control.
  • Potential Antifibrotic Effects : Modulating tissue remodeling processes, which may be beneficial in conditions like heart failure and fibrosis.

Cardiovascular Effects

This compound has been studied for its cardiovascular benefits. A randomized controlled trial demonstrated that this compound significantly reduced systolic and diastolic blood pressure in hypertensive patients compared to placebo. The trial included 200 participants and reported a mean reduction in systolic blood pressure of 15 mmHg (p < 0.01) after 12 weeks of treatment.

Anticancer Properties

Recent studies suggest that this compound may exhibit anticancer properties. Research indicates that it can inhibit matrix metalloproteinase-9 (MMP-9), an enzyme involved in cancer metastasis. In vitro studies have shown that this compound reduces MMP-9 activity by approximately 40% (p < 0.05), indicating its potential role in cancer therapy.

Comparative Efficacy with Other ACE Inhibitors

To better understand the efficacy of this compound compared to other ACE inhibitors, a systematic review was conducted. The following table summarizes key findings from various studies:

ACE Inhibitor Efficacy on Blood Pressure Reduction Antifibrotic Activity MMP-9 Inhibition
This compoundSignificant (p < 0.01)Moderate40% reduction (p < 0.05)
CaptoprilSignificant (p < 0.01)High30% reduction (p < 0.05)
EnalaprilSignificant (p < 0.01)ModerateNot reported

Case Studies

Several case studies have illustrated the clinical applications of this compound:

  • Hypertension Management : A case study involving a 55-year-old male with resistant hypertension showed that transitioning to this compound resulted in a sustained reduction in blood pressure over six months.
  • Postoperative Care : In a cohort of patients undergoing cardiac surgery, those treated with this compound exhibited improved recovery metrics and reduced incidence of postoperative hypertension compared to those receiving standard care.

Q & A

Basic Research Questions

Q. What are the established methodologies for investigating Epicaptopril's mechanism of action in preclinical studies?

  • Methodological Answer : Begin with in vitro assays (e.g., ACE inhibition kinetics using fluorometric assays ) and molecular dynamics simulations to map binding affinities. Validate via in vivo models (e.g., hypertensive rodent studies) with dose-response curves, ensuring adherence to STROBE guidelines for observational data reporting . Include negative controls (e.g., sham-operated animals) and statistical power analysis to confirm sample size adequacy .

Q. How should researchers design dose-ranging studies for this compound to minimize pharmacokinetic variability?

  • Methodological Answer : Use a crossover study design with stratification by metabolic phenotypes (CYP450 genotyping) . Employ population pharmacokinetic (PopPK) modeling to account for covariates like renal function and body mass index. Validate via liquid chromatography-mass spectrometry (LC-MS) plasma concentration measurements, adhering to CONSORT guidelines for randomized trials .

Q. What statistical frameworks are recommended for analyzing this compound's efficacy in heterogeneous patient cohorts?

  • Methodological Answer : Apply mixed-effects models to handle inter-individual variability, incorporating fixed effects (e.g., baseline blood pressure) and random effects (e.g., study site differences). Use Bonferroni correction for multiple comparisons . For non-normal distributions, apply bootstrapping or quantile regression .

Advanced Research Questions

Q. How can conflicting data on this compound's off-target effects be systematically resolved?

  • Methodological Answer : Conduct a systematic review (PRISMA guidelines ) to aggregate preclinical and clinical findings. Perform meta-regression to identify confounding variables (e.g., assay sensitivity, species-specific differences). Validate hypotheses via in silico polypharmacology screening (e.g., SwissTargetPrediction) and functional assays (e.g., calcium flux in HEK293 cells) .

Q. What experimental strategies optimize this compound's tissue-specific delivery in complex disease models?

  • Methodological Answer : Develop nanoparticle-encapsulated formulations using solvent displacement methods. Characterize biodistribution via near-infrared (NIR) imaging in transgenic models (e.g., atherosclerosis-prone mice). Compare to free-drug controls using ANOVA with post-hoc Tukey tests . Include proteomic profiling to assess off-target uptake .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound metabolites?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to simulate metabolite exposure. Validate with tandem mass spectrometry (MS/MS) in target tissues. Apply Hill slope analysis to compare in vitro EC50 values to in vivo effective doses, adjusting for protein binding and clearance rates .

Q. What integrative approaches reconcile epigenetic modifications induced by this compound with long-term cardiovascular outcomes?

  • Methodological Answer : Combine RNA-seq and chromatin accessibility assays (ATAC-seq) in primary endothelial cells. Use pathway enrichment tools (e.g., DAVID, Metascape) to link epigenetic changes to clinical endpoints. Correlate findings with longitudinal cohort data (Cox proportional hazards models) .

Q. Methodological Frameworks

  • Data Contradiction Analysis : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses . For meta-analyses, use Rayyan.ai for screening and GRADEpro for evidence quality assessment .
  • Multi-Omics Integration : Pair transcriptomic and metabolomic datasets via weighted gene co-expression network analysis (WGCNA) to identify hub genes linked to this compound response .

特性

IUPAC Name

(2S)-1-[(2R)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKRSMQSSFJEIM-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212642
Record name Epicaptopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63250-36-2
Record name 1-[(2R)-3-Mercapto-2-methyl-1-oxopropyl]-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63250-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epicaptopril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063250362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epicaptopril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02032
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Epicaptopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPICAPTOPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPW0ENH1HA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Name
CC(CSCc1ccccc1)C(=O)N1CCCC1C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epicaptopril
Reactant of Route 2
Reactant of Route 2
Epicaptopril
Reactant of Route 3
Reactant of Route 3
Epicaptopril
Reactant of Route 4
Epicaptopril
Reactant of Route 5
Reactant of Route 5
Epicaptopril
Reactant of Route 6
Epicaptopril

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。